molecular formula C8H5BrFNO B14898698 7-Bromo-6-fluoroisoindolin-1-one

7-Bromo-6-fluoroisoindolin-1-one

Cat. No.: B14898698
M. Wt: 230.03 g/mol
InChI Key: IHHVTADINYZJHD-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoroisoindolin-1-one is a heterocyclic compound that contains both bromine and fluorine atoms attached to an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluoroisoindolin-1-one typically involves the bromination and fluorination of isoindolinone derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution on the isoindolinone ring. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be achieved using fluorine gas or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-fluoroisoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The isoindolinone core can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-6-fluoroisoindolin-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoroisoindolin-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-fluoroisoindolin-1-one: A closely related compound with the positions of bromine and fluorine atoms swapped.

    7-Chloro-6-fluoroisoindolin-1-one: A similar compound where the bromine atom is replaced with chlorine.

    7-Bromo-6-chloroisoindolin-1-one: A compound with both bromine and chlorine atoms instead of fluorine.

Uniqueness

7-Bromo-6-fluoroisoindolin-1-one is unique due to the specific positioning of bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

7-bromo-6-fluoro-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H5BrFNO/c9-7-5(10)2-1-4-3-11-8(12)6(4)7/h1-2H,3H2,(H,11,12)

InChI Key

IHHVTADINYZJHD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2)F)Br)C(=O)N1

Origin of Product

United States

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